
6-Iodoindolin-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 6-Iodoindolin-2-one has been described in the literature . For instance, the synthesis of a compound lacking the indolin-2-one nitro group was achieved by condensation to 6-iodoindolin-2-one and subsequent Sonogashira coupling .Molecular Structure Analysis
The molecular structure of 6-Iodoindolin-2-one consists of an indolin-2-one ring with an iodine atom attached at the 6th position . The molecular weight is 259.04 Da.Chemical Reactions Analysis
While specific chemical reactions involving 6-Iodoindolin-2-one are not detailed in the search results, related compounds such as nitroimidazoles linked to an indolin-2-one substituent have been studied . These compounds exhibit a dual mode of action: the direct inhibition of topoisomerase IV and the classic nitroimidazole mode of action of reductive bioactivation leading to damaging reactive species .Physical And Chemical Properties Analysis
6-Iodoindolin-2-one has a density of 1.9±0.1 g/cm3, a boiling point of 364.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 50.2±0.3 cm3 and a polar surface area of 29 Å2 .Applications De Recherche Scientifique
Computational Chemistry and Molecular Dynamics
Programs like Amber, GROMACS, and Avogadro simulate molecular dynamics using 6-iodoindolin-2-one. These simulations enhance our understanding of stereochemistry, isomerism, hybridization, and orbitals .
Nitroimidazole Antibiotics
6-Iodoindolin-2-one derivatives play a role in the synthesis of nitroimidazole antibiotics. These compounds exhibit dual activity against parasites and bacteria .
Pharmacokinetics and Drug-Likeness
Mécanisme D'action
Target of Action
The primary target of 6-Iodoindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, and its inhibition can lead to DNA damage and cell death .
Mode of Action
6-Iodoindolin-2-one interacts with its target, topoisomerase IV, by inhibiting its function . This inhibition prevents the separation of DNA strands during replication, leading to DNA damage . Additionally, 6-Iodoindolin-2-one exhibits a dual mode of action: the direct inhibition of topoisomerase IV and the classic nitroimidazole mechanism of reductive bioactivation leading to damaging reactive species .
Biochemical Pathways
The biochemical pathways affected by 6-Iodoindolin-2-one are primarily related to DNA replication and damage response . The inhibition of topoisomerase IV disrupts the normal process of DNA replication, leading to DNA damage . This damage triggers a cellular response, resulting in the upregulation of bacteriophage-associated proteins .
Pharmacokinetics
It’s known that the compound has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction . This suggests that 6-Iodoindolin-2-one may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of 6-Iodoindolin-2-one’s action is the damage of DNA and proteins in the cell . This damage can lead to cell death, making 6-Iodoindolin-2-one potentially useful as an anti-infective agent . Importantly, this dual mode of action impairs resistance development .
Action Environment
The compound’s activity may be affected by factors such as oxygen levels, as the classic nitroimidazole mechanism of action involves the in vivo reduction of the nitro group, which produces reactive radicals that damage DNA and proteins in the absence of oxygen .
Safety and Hazards
Orientations Futures
Research on compounds similar to 6-Iodoindolin-2-one, such as nitroimidazoles linked to an indolin-2-one substituent, has revealed potent activities against aerobic bacteria . This suggests a different, yet undiscovered mode of action, which could be a starting point to mitigate resistance in the clinical application of this compound class .
Propriétés
IUPAC Name |
6-iodo-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEPVMQRMXPCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)I)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697464 | |
| Record name | 6-Iodo-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodoindolin-2-one | |
CAS RN |
919103-45-0 | |
| Record name | 6-Iodo-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-iodo-2-oxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene](/img/structure/B3030478.png)
![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)
![(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B3030482.png)
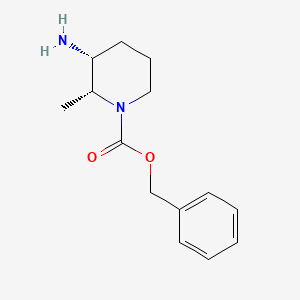
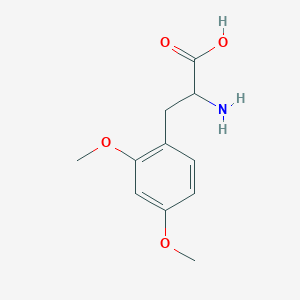

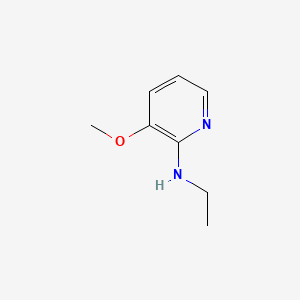
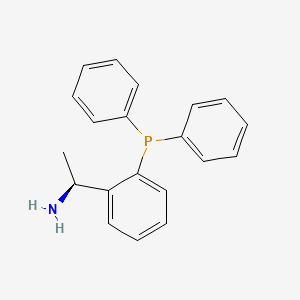
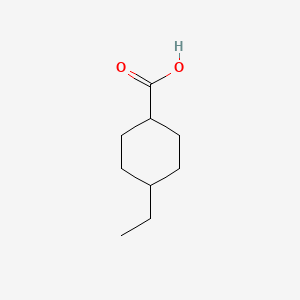
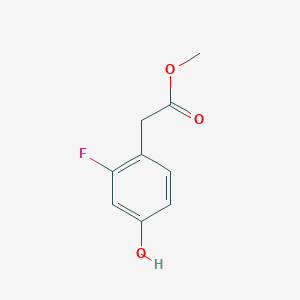
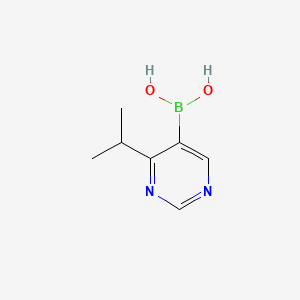
![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride](/img/structure/B3030499.png)

![Methyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3030501.png)